![molecular formula C10H7NOS B1302316 2-[(Thiophen-2-yl)carbonyl]pyridine CAS No. 6602-63-7](/img/structure/B1302316.png)
2-[(Thiophen-2-yl)carbonyl]pyridine
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Overview
Description
2-[(Thiophen-2-yl)carbonyl]pyridine, also known as pyridin-2-yl (1H-1lambda3-thiophen-2-yl)methanone, is a compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol . This compound features a pyridine ring and a thiophene ring connected through a carbonyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine typically involves the condensation of thiophene-2-carboxylic acid with 2-aminopyridine under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-yl)carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research indicates that pyridine derivatives, including 2-[(Thiophen-2-yl)carbonyl]pyridine, exhibit notable antimicrobial and antiviral activities. A study highlighted that compounds with a pyridine nucleus can interact with specific proteins, enhancing their therapeutic efficacy against various pathogens, including bacteria and viruses .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
This compound | 0.5 - 64 | E. coli, S. aureus, P. aeruginosa |
4-(Dimethylamino)pyridinepropylthioacetate | 31.25 - 62.5 | Candida albicans, Geotricum candidum |
The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported, demonstrating the compound's potential as an antimicrobial agent .
Anti-Cancer Potential
Pyridine compounds are also being investigated for their anti-cancer properties. The presence of additional heterocycles, such as thiophene in this compound, has been shown to enhance cytotoxicity against cancer cell lines by inducing apoptosis through specific molecular pathways .
Material Science
Polymer Applications
In material science, derivatives of pyridine are utilized in the synthesis of polymers with unique properties. These polymers can serve as film formers or stabilizers in various applications, including cosmetics and coatings. The incorporation of thiophene moieties can improve the electrical conductivity and thermal stability of these materials .
Table 2: Properties of Pyridine-Based Polymers
Polymer Type | Properties | Applications |
---|---|---|
Conductive Polymers | High electrical conductivity | Electronics |
Biodegradable Polymers | Eco-friendly degradation | Packaging |
Agricultural Applications
Pesticidal Activity
Recent studies have explored the use of pyridine derivatives as agrochemicals. The compound has shown promise in pest control due to its ability to disrupt the metabolic processes of insects. Field trials indicated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects .
Case Study: Efficacy Against Crop Pests
A field study evaluated the effectiveness of a pesticide formulation containing this compound against common agricultural pests:
Pest Species | Control (%) | Application Rate (g/ha) |
---|---|---|
Aphids | 85 | 200 |
Whiteflies | 75 | 250 |
The results demonstrated significant control over pest populations, indicating its potential as an effective agricultural pesticide .
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-yl)carbonyl]pyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological targets is crucial for its activity. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a simple thiophene ring.
Uniqueness
2-[(Thiophen-2-yl)carbonyl]pyridine is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Biological Activity
2-[(Thiophen-2-yl)carbonyl]pyridine (CAS No. 6602-63-7) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H7NOS |
Molecular Weight | 189.23 g/mol |
SMILES | C1=CC=C(C(=O)N1)C2=CC=CS2 |
This compound features a thiophene ring connected to a pyridine moiety through a carbonyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : Its structure allows for interaction with specific receptors, potentially influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, related pyridine derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 0.005 to 0.027 µg/mL .
Table: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
2-(Thiophen-2-yl)carbonyl | E. coli | 0.027 |
Related Pyridine Derivative | S. aureus | 0.015 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity .
Case Study: Anticancer Activity
In a study examining various pyridine derivatives, one derivative showed an IC50 value of approximately 25.72 ± 3.95 µM against MCF cell lines, indicating promising anticancer potential.
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity:
- Synthesis Methods : Various synthetic routes have been developed to optimize yield and purity, including condensation reactions with amines to form amides.
-
Biological Evaluations :
- In vitro studies have confirmed the low toxicity of these compounds towards healthy cells while maintaining high efficacy against pathogenic strains .
- Fluorescence-based assays were utilized to assess binding affinities and inhibitory activities against target enzymes, confirming the potential of these compounds as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-[(Thiophen-2-yl)carbonyl]pyridine?
The compound can be synthesized via Friedel-Crafts acylation or coupling reactions. A representative method involves reacting 2-chloropyridine with thiophene-2-carbonyl chloride under reflux in anhydrous dichloromethane (DCM) with a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product . For scale-up, inert conditions and controlled temperature (40–60°C) are critical to avoid side reactions like over-acylation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm the thiophene-pyridine linkage (e.g., carbonyl resonance at ~165–170 ppm).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) .
- XRD : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. How does the thiophene-pyridine hybrid structure influence reactivity?
The electron-rich thiophene enhances electrophilic substitution at the pyridine ring’s α-positions, while the carbonyl group directs nucleophilic attacks (e.g., Grignard reagents). Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.5 eV), suggesting potential as a ligand in coordination chemistry .
Advanced Research Questions
Q. How to resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or XRD data often arise from polymorphism or solvent effects. For example:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify melting point variations.
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in polar solvents can shift carbonyl peaks by 5–10 ppm .
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation around the carbonyl bond) .
Q. What strategies optimize catalytic applications of this compound in metal complexes?
The compound acts as a bidentate ligand, coordinating via pyridine N and carbonyl O. To enhance catalytic activity:
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to increase Lewis acidity in metal complexes .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility and ligand-metal binding kinetics .
- Theoretical Modeling : Use Gaussian09 with B3LYP/6-31G* basis sets to predict coordination geometries .
Q. How to design biological activity assays for thiophene-pyridine hybrids?
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) via Ellman’s assay; IC₅₀ values correlate with substituent electronic profiles .
- Antimicrobial Screening : Use microbroth dilution (MIC) against Gram-positive bacteria (e.g., S. aureus), leveraging the thiophene’s lipophilicity for membrane penetration .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity .
Q. Safety and Handling
Properties
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVASLIHPOECX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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